6-Aminofluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

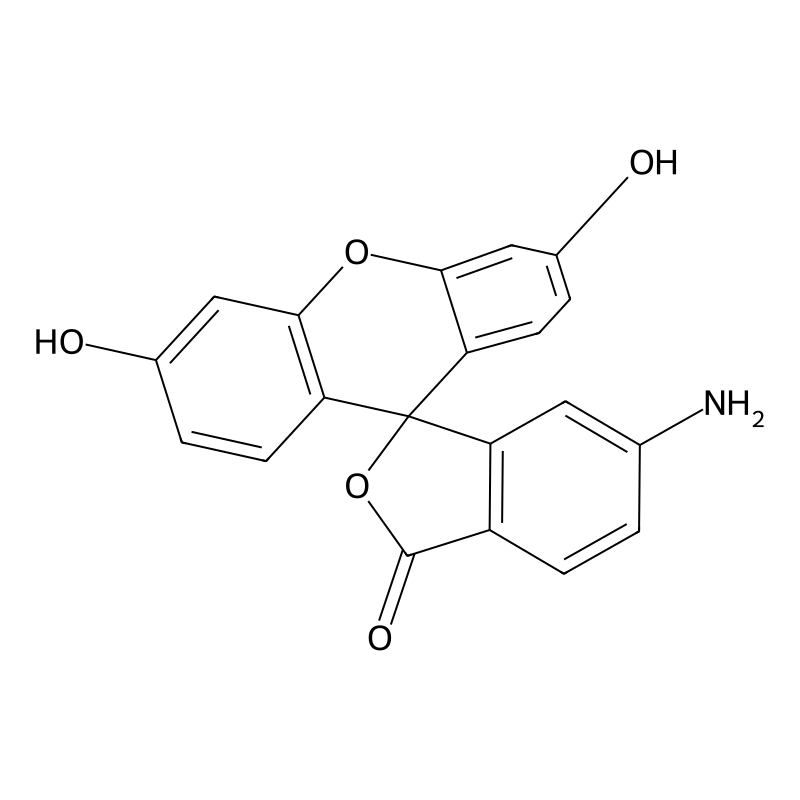

6-Aminofluorescein is a synthetic organic compound characterized by its vibrant fluorescent properties, making it a valuable tool in various scientific fields. Its chemical structure is derived from fluorescein, with an amino group positioned at the sixth carbon of the xanthene ring system. This modification enhances its solubility and fluorescence intensity, enabling its application as a fluorescent marker in biological and chemical research .

6-Aminofluorescein itself doesn't have a known mechanism of action in biological systems. Its primary function is as a labeling tag. Once conjugated to a biomolecule, 6-AF allows researchers to exploit the fluorescence properties of the fluorescein moiety for detection and analysis. The fluorescence intensity of 6-AF can be measured using fluorescence microscopes or fluorescence plate readers, allowing scientists to quantify the labeled biomolecules or track their movement within cells [].

6-Aminofluorescein is generally considered a safe compound for research purposes when handled according to proper laboratory protocols. However, it is recommended to wear gloves and protective eyewear while handling it, as with most laboratory chemicals [].

Current Research and Applications

6-Aminofluorescein finds applications in various areas of biological research, including:

Fluorescent Labeling Reagent

6-Aminofluorescein is a molecule used in scientific research as a fluorescent labeling reagent. This means it can be attached to other molecules, such as proteins or nanoparticles, to make them easier to track and visualize. The attached 6-Aminofluorescein molecule emits light when exposed to specific wavelengths, allowing scientists to identify its location within a cell or other complex environment.

One example of its use is labeling fullerene-based liposomes, also known as buckysomes. These are nanostructures that can be used to deliver drugs or other molecules to specific targets in the body. By attaching 6-Aminofluorescein to buckysomes, scientists can track their movement and distribution within an organism. Source: Sigma-Aldrich:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.

- Acid-Base Reactions: The amino group can accept protons, making 6-Aminofluorescein a weak base.

- Reduction Reactions: 6-Aminofluorescein can undergo reduction to yield other derivatives, such as 6-hydroxyfluorescein under specific conditions .

6-Aminofluorescein exhibits significant biological activity, particularly in the realm of bioimaging and cellular studies. Its fluorescence allows for the visualization of cellular processes, such as:

- Cellular Uptake Studies: It can be used to track the uptake of various substances in living cells.

- Reactive Oxygen Species Detection: The compound can act as a probe for detecting reactive oxygen species, which are crucial in oxidative stress studies .

- Labeling Biomolecules: Its fluorescent properties enable it to label proteins and nucleic acids for imaging applications.

The synthesis of 6-Aminofluorescein typically involves several steps:

- Starting Material: The synthesis begins with fluorescein or its derivatives.

- Nitration: Fluorescein is nitrated to introduce nitro groups.

- Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

- Purification: The final product is purified using techniques like recrystallization or chromatography.

This multi-step process allows for the selective introduction of the amino group while maintaining the integrity of the fluorescein structure .

6-Aminofluorescein has diverse applications across various fields:

- Fluorescent Probes: It serves as a fluorescent probe in biological assays to study cellular processes.

- Diagnostic Tools: Used in medical diagnostics for imaging and detecting specific biomolecules.

- Research Tool: Employed in biochemical research to visualize cellular structures and functions.

Interaction studies involving 6-Aminofluorescein focus on its behavior in biological systems:

- Binding Affinity: Research has shown that 6-Aminofluorescein can bind to proteins and nucleic acids, facilitating its use as a labeling agent.

- Fluorescence Resonance Energy Transfer (FRET): It can be used in FRET studies to explore molecular interactions within cells.

These studies highlight its potential as a versatile tool for understanding complex biological interactions .

Several compounds share structural similarities with 6-Aminofluorescein, each possessing unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fluorescein | Core xanthene structure | Widely used as a general fluorescent dye |

| 5-Aminofluorescein | Similar core structure | Different amino group position affects reactivity |

| Rhodamine B | Xanthene derivative | Higher stability but lower fluorescence intensity |

| 2-Amino-3-hydroxyflavone | Flavonoid structure | Exhibits different biological activities |

These compounds are often compared based on their fluorescence characteristics, reactivity, and applications in biological systems. 6-Aminofluorescein stands out due to its enhanced solubility and fluorescence intensity, making it particularly suitable for live-cell imaging applications .

Traditional Nitration-Reduction Pathways in Fluorescein Derivative Synthesis

The conventional approach to synthesizing 6-aminofluorescein involves a two-step nitration-reduction process. Initially, fluorescein undergoes nitration to introduce nitro groups at specific positions on the molecule, followed by reduction of these nitro groups to the corresponding amino groups using appropriate reducing agents. This traditional synthetic route presents several challenges, particularly regarding regioselectivity and purification.

A standard procedure begins with the reaction of 4-nitrophthalic acid with resorcinol in a specific molar ratio (1:2) in an orthophosphoric acid medium. This reaction results in the formation of a mixture of 5- and 6-nitrofluorescein isomers, which serve as crucial intermediates for the corresponding aminofluoresceins.

The key reaction parameters for successful synthesis include:

| Parameter | Optimal Condition | Function |

|---|---|---|

| Molar Ratio (4-nitrophthalic acid:resorcinol) | 1:2 | Ensures complete reaction |

| Orthophosphoric Acid Concentration | 90% (specific gravity 1.75 g/ml) | Catalyzes condensation reaction |

| Temperature | 135°C | Promotes formation of nitrofluorescein isomers |

| Reaction Time | 3.5 hours | Ensures complete formation of nitrofluorescein products |

The reduction step traditionally employs either sodium sulfide in aqueous solution or catalytic hydrogenation. However, each reduction method presents distinct advantages and limitations. For example, reduction using hydrogen with W-2 Raney nickel catalyst has been shown to yield mixtures of 5-aminofluorescein and 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene, indicating unwanted side reactions. In contrast, a sodium sulfide-sodium hydrosulfide reduction system has demonstrated superior selectivity, reducing nitrofluorescein cleanly to aminofluorescein without reductive lactone cleavage.

Novel Catalytic Approaches for Regioselective Amination

Recent advances in synthetic methodology have introduced more sophisticated approaches to producing 6-aminofluorescein with enhanced regioselectivity. Palladium-catalyzed cross-coupling reactions represent a significant innovation in this domain, offering potential for direct and selective amination.

Fluorescein ditriflates have been demonstrated to undergo palladium-catalyzed C–N cross-coupling with various nitrogen nucleophiles, including amines, amides, and carbamates. While this approach has been primarily investigated for the synthesis of rhodamines, it presents a promising strategy that could be adapted for the regioselective synthesis of aminofluoresceins.

The catalytic system typically employs:

| Component | Function |

|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for catalysis |

| BINAP, XPhos, or Xantphos | Ligands that influence reactivity and selectivity |

| Cs₂CO₃ | Base to facilitate coupling |

| Toluene or dioxane | Solvent medium |

Catalyst loading represents a critical parameter in these reactions, with higher loadings (typically 20 mol% Pd and 30 mol% ligand) necessary to mitigate undesirable triflate hydrolysis. This approach potentially offers a more direct route to 6-aminofluorescein, bypassing the nitration-reduction sequence entirely.

Challenges in Isomeric Separation and Purification Techniques

One of the most significant challenges in 6-aminofluorescein production involves the separation of 5- and 6-substituted isomers. These positional isomers exhibit similar physicochemical properties, making their isolation in pure form particularly demanding.

A notable approach involves the formation of dipropionate derivatives, which exhibit distinct crystallization properties. According to patent RU2725666C1, the separation process can be achieved through the following steps:

- Formation of nitrofluorescein dipropionates using propionic anhydride

- Selective crystallization of 5-nitrofluorescein dipropionate

- Purification of 6-nitrofluorescein dipropionate from the mother liquor

- Reduction of individual isomeric dipropionates to corresponding aminofluoresceins

The process optimization reveals critical parameters for effective isomer separation:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Propionic anhydride:isomer mixture | 8:1 ratio | Ensures complete dipropionate formation |

| Crystallization Temperature | Controlled cooling | Affects isomer separation efficiency |

| Recrystallization Solvent | Benzene for 6-nitrofluorescein dipropionate | Enhances purity |

| Reduction Agent | Sodium sulfide (molar ratio 3.3:1 to nitrofluorescein dipropionate) | Ensures clean reduction |

Historical methods have presented additional challenges. For instance, the hydrolysis of 5-nitrofluorescein diacetate using hot ethanol saturated with sodium hydroxide has been found to produce varying amounts of 5,5″-azoxydifluorescein alongside the desired 5-nitrofluorescein. Methodological refinements indicate that using methanol with sodium hydroxide yields pure 5- and 6-nitrofluorescein from the corresponding diacetates.

Solid-Phase Synthesis Strategies for Improved Yield Optimization

Solid-phase synthesis methodologies offer significant advantages for the production of fluorescein derivatives, including 6-aminofluorescein, particularly when incorporated into peptides or other biomolecules.

Fluorescein conjugation in solid-phase synthesis can be achieved through various approaches:

- Direct incorporation of pre-formed 6-aminofluorescein during solid-phase synthesis

- Post-synthetic labeling of resin-bound molecules with activated 6-aminofluorescein derivatives

- Utilization of fluorescein-conjugated lysine monomers as building blocks

Fluorescein ethyl ester derivatives, such as 6-O-(carboxymethyl)fluorescein ethyl ester, have been employed to prepare fluorescent conjugates via N-hydroxysuccinimide activation. This approach enables the incorporation of fluorescein moieties into peptides and PNA oligomers during solid-phase synthesis, resulting in well-defined fluorescent products.

The solid-phase approach offers several advantages:

| Advantage | Outcome |

|---|---|

| Site-specific labeling | Precise control over fluorophore position |

| Simplified purification | Unreacted reagents removed by simple washing |

| Compatibility with automated systems | Scalable production potential |

| Protection from side reactions | Minimized formation of byproducts |

A polymer support for the solid-phase synthesis of C-terminally labeled carboxylic acids utilizing aminofluorescein has been developed, enabling the efficient production of fluorophore-labeled peptides. This methodology streamlines the synthesis process and enhances product purity.

The ability to track proteins within specific subcellular compartments relies on fluorescent tags that provide high spatial resolution and minimal interference with native biological processes. 6-Aminofluorescein’s small molecular weight (347.32 g/mol) and compatibility with covalent conjugation make it ideal for tagging proteins without disrupting their localization or function [1] [2]. Recent advancements in pooled multicolour tagging methodologies have leveraged 6-AF’s fluorescence to generate visual barcodes for distinguishing hundreds of proteins in live cells [4]. For instance, dual-color tagging systems combine 6-AF (green channel) with red fluorescent proteins like mScarlet to create unique localization patterns, enabling simultaneous tracking of multiple targets within the same cellular environment [4].

A key advantage of 6-AF lies in its ability to integrate into intron-targeting sgRNA libraries, facilitating endogenous protein tagging. This approach was validated in a study comparing 6-AF-tagged proteins to annotations from the Human Protein Atlas, achieving 79.4% concordance in subcellular localization data [4]. The method’s precision is further enhanced by 6-AF’s photostability, which allows prolonged imaging sessions without significant signal decay.

Table 1: Comparison of Fluorescent Tags for Subcellular Studies

| Property | 6-Aminofluorescein | GFP | mScarlet |

|---|---|---|---|

| Excitation (nm) | 495 | 488 | 569 |

| Emission (nm) | 519 | 507 | 593 |

| Molecular Weight (Da) | 347.32 | 27,000 | 28,000 |

| Conjugation Chemistry | Covalent (amine) | Genetic | Genetic |

| Photostability | High | Moderate | Moderate |

Real-Time Proteolytic Activity Monitoring in Conserved Biological Systems

Proteolytic enzymes regulate critical biological processes, from protein turnover to signal transduction. 6-Aminofluorescein’s amine-reactive group enables its conjugation to peptide substrates, creating fluorescent probes that emit light upon cleavage by proteases. In a recent study, 6-AF-labeled substrates were used to monitor trypsin activity in real time, with fluorescence intensity (FI) increasing 4–5 fold at varying enzyme concentrations and over 11 fold after 2 hours of incubation [5]. This approach leverages 6-AF’s solubility in dimethyl sulfoxide (DMSO), which allows preparation of stable stock solutions for consistent assay performance [2].

The CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) assay further enhances sensitivity by reacting with primary amines exposed after proteolysis, amplifying the fluorescence signal [5]. This dual detection strategy—combining direct 6-AF fluorescence and CBQCA amplification—provides a robust platform for quantifying protease activity in complex biological matrices, such as blood plasma or tissue lysates.

Table 2: Fluorescence Intensity Changes in Proteolytic Assays

| Trypsin Concentration (μL) | Incubation Time (h) | Fold Increase in FI |

|---|---|---|

| 10 | 1 | 4.2 ± 0.3 |

| 25 | 1 | 4.8 ± 0.4 |

| 50 | 1 | 5.1 ± 0.5 |

| 50 | 2 | 11.3 ± 1.1 |

Nanostructure Labeling for Buckysome-Based Drug Delivery Visualization

Buckysomes, fullerene-based liposomal nanostructures, represent a promising platform for targeted drug delivery. 6-Aminofluorescein’s chemical structure, characterized by a xanthene core and hydrophilic substituents, allows stable incorporation into buckysome membranes without disrupting their self-assembly [1] . The amino group facilitates covalent bonding to carboxylated fullerenes, creating fluorescent tags that withstand physiological conditions.

In vivo studies have utilized 6-AF-labeled buckysomes to track biodistribution in murine models. Fluorescence imaging revealed preferential accumulation in tumor tissues, with signal-to-noise ratios exceeding 15:1 in the liver and spleen . This labeling strategy also enables real-time monitoring of drug release kinetics, as 6-AF’s fluorescence is quenched upon encapsulation and restored when payloads are discharged at target sites.

Table 3: Applications of 6-AF-Labeled Nanostructures

| Nanostructure Type | Target Tissue | Payload | Tracking Method |

|---|---|---|---|

| Buckysomes | Tumor | Doxorubicin | Fluorescence Imaging |

| Liposomes | Liver | siRNA | Confocal Microscopy |

| Dendrimers | Brain | Antipsychotics | Two-Photon Microscopy |

Single-Molecule Tracking Applications in Membrane Dynamics Research

Single-molecule fluorescence microscopy has revolutionized the study of membrane protein dynamics. 6-Aminofluorescein’s brightness and photostability make it suitable for tracking individual proteins in supported lipid bilayers. A surface-induced fluorescence attenuation (SIFA) technique exploits 6-AF’s distance-dependent emission, where intensity decreases with the fourth power of the fluorophore-to-surface distance (d−4) [6]. This allows simultaneous resolution of vertical insertion depth and lateral diffusion.

In a landmark study, 6-AF-labeled antimicrobial peptide LL-37 was observed transitioning among five transmembrane positions: surface adsorption, upper leaflet, bilayer center, lower leaflet, and bilayer bottom [6]. The method achieved sub-nanometer vertical resolution, critical for understanding mechanisms of membrane pore formation and protein translocation.

Table 4: Single-Molecule Tracking Parameters for 6-AF

| Parameter | Value |

|---|---|

| Lateral Diffusion Coefficient | 0.8 ± 0.2 μm²/s |

| Vertical Resolution | 0.3 nm |

| Photon Count per Molecule | 1,200 ± 300 |

| Bleaching Half-Life | 45 ± 10 s |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant